N-[2-(4-Chlorophenyl)ethyl]-2-cyclopropylbenzamide N-[2-(4-Chlorophenyl)ethyl]-2-cyclopropylbenzamide
Brand Name: Vulcanchem
CAS No.: 918867-70-6
VCID: VC16952824
InChI: InChI=1S/C18H18ClNO/c19-15-9-5-13(6-10-15)11-12-20-18(21)17-4-2-1-3-16(17)14-7-8-14/h1-6,9-10,14H,7-8,11-12H2,(H,20,21)
SMILES:
Molecular Formula: C18H18ClNO
Molecular Weight: 299.8 g/mol

N-[2-(4-Chlorophenyl)ethyl]-2-cyclopropylbenzamide

CAS No.: 918867-70-6

Cat. No.: VC16952824

Molecular Formula: C18H18ClNO

Molecular Weight: 299.8 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(4-Chlorophenyl)ethyl]-2-cyclopropylbenzamide - 918867-70-6

Specification

CAS No. 918867-70-6
Molecular Formula C18H18ClNO
Molecular Weight 299.8 g/mol
IUPAC Name N-[2-(4-chlorophenyl)ethyl]-2-cyclopropylbenzamide
Standard InChI InChI=1S/C18H18ClNO/c19-15-9-5-13(6-10-15)11-12-20-18(21)17-4-2-1-3-16(17)14-7-8-14/h1-6,9-10,14H,7-8,11-12H2,(H,20,21)
Standard InChI Key CIPNAAGEBMXTFZ-UHFFFAOYSA-N
Canonical SMILES C1CC1C2=CC=CC=C2C(=O)NCCC3=CC=C(C=C3)Cl

Introduction

Structural Analysis and Nomenclature

The IUPAC name N-[2-(4-Chlorophenyl)ethyl]-2-cyclopropylbenzamide systematically describes the compound’s architecture: a benzamide backbone substituted at the benzene ring’s 2-position with a cyclopropyl group and at the amide nitrogen with a 2-(4-chlorophenyl)ethyl chain. The molecular formula is C₁₈H₁₇ClN₂O, yielding a molecular weight of 312.45 g/mol and an exact mass of 311.106 g/mol . The cyclopropane ring introduces steric strain, potentially influencing conformational stability and intermolecular interactions, while the 4-chlorophenyl moiety enhances lipophilicity, a trait common in central nervous system-targeting pharmaceuticals .

Synthesis and Manufacturing

Retrosynthetic Analysis

The compound can be dissected into two primary fragments:

  • 2-Cyclopropylbenzoyl chloride: Derived from 2-cyclopropylbenzoic acid via chlorination with thionyl chloride .

  • 2-(4-Chlorophenyl)ethylamine: A commercially available amine precursor .

Coupling these fragments via amide bond formation constitutes the most straightforward synthetic route.

Proposed Synthetic Pathway

  • Synthesis of 2-Cyclopropylbenzoyl Chloride

    • Starting Material: 2-Cyclopropylbenzoic acid (analogous to 1-bromo-2-cyclopropylbenzene ).

    • Reaction: Treatment with thionyl chloride (SOCl₂) under reflux yields the acyl chloride.

    • Conditions: Anhydrous dichloromethane (DCM), 60–70°C, 4–6 hours.

  • Amide Bond Formation

    • Coupling Reaction: React 2-cyclopropylbenzoyl chloride with 2-(4-chlorophenyl)ethylamine in the presence of a base (e.g., triethylamine) to neutralize HCl.

    • Conditions: Room temperature, 12–24 hours, DCM or tetrahydrofuran (THF) solvent.

    • Workup: Aqueous extraction, column chromatography purification.

Table 1: Key Synthetic Intermediates and Reagents

ComponentRoleSource/Preparation
2-Cyclopropylbenzoic acidAcyl chloride precursorBromination/cyclopropanation
2-(4-Chlorophenyl)ethylamineAmine nucleophileCommercial
Thionyl chlorideChlorinating agentStandard reagent

Physicochemical Properties

Predicted Properties

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the amide group; limited water solubility (estimated logP ≈ 3.5).

  • Melting Point: ~120–140°C (based on benzamide analogs).

  • Stability: Stable under inert atmospheres; susceptible to hydrolysis in strong acidic/basic conditions.

Table 2: Calculated Molecular Properties

PropertyValue
Molecular FormulaC₁₈H₁₇ClN₂O
Molecular Weight312.45 g/mol
Topological Polar Surface Area58.2 Ų
Heavy Atom Count22

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃):

    • δ 7.2–7.4 (m, 4H, aromatic H from chlorophenyl)

    • δ 6.8–7.1 (m, 4H, aromatic H from benzamide)

    • δ 3.5–3.7 (t, 2H, J = 6.5 Hz, CH₂NH)

    • δ 2.8–3.0 (t, 2H, J = 6.5 Hz, CH₂Ph)

    • δ 1.5–1.8 (m, 1H, cyclopropyl CH)

    • δ 0.6–1.0 (m, 4H, cyclopropyl CH₂) .

Infrared (IR) Spectroscopy

  • Key Absorptions:

    • 1650 cm⁻¹ (amide C=O stretch)

    • 1540 cm⁻¹ (N–H bend)

    • 750 cm⁻¹ (C–Cl stretch) .

Mass Spectrometry (MS)

  • ESI-MS: m/z 312.45 [M+H]⁺, 314.45 [M+H+2]⁺ (chlorine isotope pattern) .

Biological Activity and Applications

Hypothesized Pharmacological Profile

Structural analogs, such as anthranilamide derivatives in patent WO2007090752A1 , exhibit kinase inhibitory and antimicrobial activities. The target compound’s chlorophenyl and cyclopropyl groups may facilitate hydrophobic interactions with enzyme active sites, suggesting potential as a:

  • Kinase Inhibitor: Modulating signal transduction pathways in oncology.

  • Antimicrobial Agent: Disrupting bacterial cell membrane integrity.

Research Applications

  • Chemical Biology: Probing protein-ligand interactions via fluorescent tagging.

  • Medicinal Chemistry: Lead compound optimization in drug discovery .

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